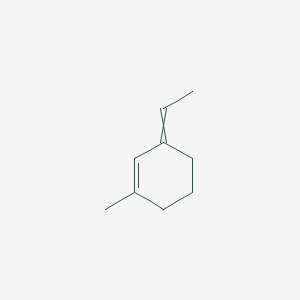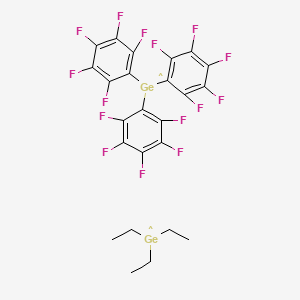phosphanium bromide CAS No. 61130-13-0](/img/structure/B14596271.png)
[(4-Iodophenyl)methyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Iodophenyl)methylphosphanium bromide is an organophosphorus compound with the molecular formula C25H20BrIP. It is a bromide salt of a phosphonium cation. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.
準備方法
Synthetic Routes and Reaction Conditions
(4-Iodophenyl)methylphosphanium bromide can be synthesized by reacting triphenylphosphine with (4-iodophenyl)methyl bromide. The reaction typically occurs in a polar solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:
Ph3P+(4−Iodophenyl)methylBr→(4−Iodophenyl)methylphosphaniumbromide
Industrial Production Methods
Industrial production of (4-Iodophenyl)methylphosphanium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(4-Iodophenyl)methylphosphanium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Bases: Such as butyllithium or sodium hydride for Wittig reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidized forms of the phosphonium salt.
Wittig Reaction Products: Alkenes formed by the reaction with carbonyl compounds.
科学的研究の応用
(4-Iodophenyl)methylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds via the Wittig reaction.
Biology: Employed in the study of biological systems where phosphonium salts are used as probes or tags.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems due to its ability to target specific cellular components.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (4-Iodophenyl)methylphosphanium bromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the interaction with carbonyl groups and the stabilization of the ylide intermediate by the triphenylphosphine moiety.
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the iodophenyl group.
Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of the iodophenyl group.
Benzyltriphenylphosphonium bromide: Contains a benzyl group instead of the iodophenyl group.
Uniqueness
(4-Iodophenyl)methylphosphanium bromide is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This uniqueness makes it particularly valuable in specific synthetic applications where the iodophenyl group can participate in further functionalization or substitution reactions.
特性
CAS番号 |
61130-13-0 |
|---|---|
分子式 |
C25H21BrIP |
分子量 |
559.2 g/mol |
IUPAC名 |
(4-iodophenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H21IP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 |
InChIキー |
AADKYNAVMNCHIF-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)I)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)
![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)

methanone](/img/structure/B14596231.png)

![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)
![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)

![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)
![Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]-](/img/structure/B14596261.png)
![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)

![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)
